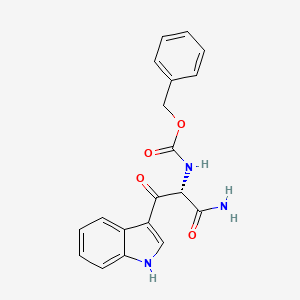

(L)-N-Benzyloxycarbonyl-|A-oxo-tryptophaneamide

Description

(L)-N-Benzyloxycarbonyl-α-oxo-tryptophaneamide is a modified tryptophan derivative featuring a benzyloxycarbonyl (Cbz) protecting group on the amino terminus and an α-oxo modification on the tryptophan side chain. This structural configuration enhances its electrophilicity and alters its reactivity compared to standard amino acid derivatives. Such compounds are critical in peptide synthesis, enzyme inhibition studies, and as intermediates in pharmaceutical development. The α-oxo group introduces a ketone functionality, which may influence hydrogen bonding, molecular interactions, and metabolic stability .

Properties

IUPAC Name |

benzyl N-[(2S)-1-amino-3-(1H-indol-3-yl)-1,3-dioxopropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O4/c20-18(24)16(22-19(25)26-11-12-6-2-1-3-7-12)17(23)14-10-21-15-9-5-4-8-13(14)15/h1-10,16,21H,11H2,(H2,20,24)(H,22,25)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFBNEEDBMWALFX-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(C(=O)C2=CNC3=CC=CC=C32)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@@H](C(=O)C2=CNC3=CC=CC=C32)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10721476 | |

| Record name | Nalpha-[(Benzyloxy)carbonyl]-beta-oxo-L-tryptophanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10721476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

255371-72-3 | |

| Record name | Nalpha-[(Benzyloxy)carbonyl]-beta-oxo-L-tryptophanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10721476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (L)-N-Benzyloxycarbonyl-|A-oxo-tryptophaneamide typically involves the following steps:

Protection of the Amino Group: The amino group of tryptophan is protected using a benzyloxycarbonyl (Cbz) group. This is achieved by reacting tryptophan with benzyloxycarbonyl chloride in the presence of a base such as sodium hydroxide.

Oxidation of the Tryptophan Moiety: The tryptophan moiety is oxidized to introduce the oxo group. This can be done using oxidizing agents such as potassium permanganate or sodium periodate.

Amidation: The protected and oxidized tryptophan is then reacted with an appropriate amine to form the amide bond, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(L)-N-Benzyloxycarbonyl-|A-oxo-tryptophaneamide undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to remove the oxo group or reduce it to a hydroxyl group.

Substitution: The benzyloxycarbonyl protecting group can be substituted with other protecting groups or removed entirely.

Common Reagents and Conditions

Oxidation: Potassium permanganate, sodium periodate, or other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

Substitution: Acidic or basic conditions to remove or replace the benzyloxycarbonyl group.

Major Products Formed

Oxidation: Formation of additional oxo or hydroxyl derivatives.

Reduction: Formation of reduced derivatives with hydroxyl groups.

Substitution: Formation of deprotected or differently protected derivatives.

Scientific Research Applications

(L)-N-Benzyloxycarbonyl-|A-oxo-tryptophaneamide has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex peptides and proteins.

Biology: Employed in the study of enzyme-substrate interactions and protein folding.

Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (L)-N-Benzyloxycarbonyl-|A-oxo-tryptophaneamide involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for various enzymes, affecting their activity and function. The presence of the benzyloxycarbonyl group can influence the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

N-Cbz-L-Tryptophan (CAS 7432-21-5)

- Structural Differences : Lacks the α-oxo group on the tryptophan side chain.

- Functional Implications : The absence of the α-oxo group reduces electrophilicity, making it less reactive toward nucleophiles. This increases stability under basic conditions but limits utility in covalent inhibition applications.

- Applications: Primarily used as a protected amino acid in solid-phase peptide synthesis .

N-Boc-L-Tryptophan (CAS 13139-14-5)

- Structural Differences : Uses a tert-butoxycarbonyl (Boc) protecting group instead of Cbz.

- Functional Implications: Boc groups are acid-labile, whereas Cbz groups require hydrogenolysis for removal. The α-oxo group in the target compound may confer greater stability under acidic conditions compared to Boc-protected analogs.

- Applications : Preferred in peptide synthesis requiring orthogonal protection strategies .

Benzoyl-Tyrosine-Alanine-Fluoro-Methyl Ketone

N-Methyl-N-(1-oxopropyl) Benzamide (CAS 159326-91-7)

- Structural Differences : Features a simpler benzamide core without the tryptophan backbone.

- Functional Implications : The absence of the indole ring reduces aromatic interactions, while the oxo group may still participate in hydrogen bonding.

- Applications : Serves as a model compound for studying amide bond stability .

Key Comparative Data

| Compound | Protecting Group | α-Oxo Group | Stability (Acid/Base) | Primary Applications |

|---|---|---|---|---|

| (L)-N-Cbz-α-oxo-tryptophaneamide | Cbz | Yes | Moderate (acid stable) | Enzyme inhibitors, peptide synthesis |

| N-Cbz-L-Tryptophan | Cbz | No | High (base stable) | Peptide synthesis |

| N-Boc-L-Tryptophan | Boc | No | Low (acid-sensitive) | Orthogonal protection strategies |

| Benzoyl-Tyrosine-Alanine-Fluoro-Methyl Ketone | Benzoyl | No (fluoro-ketone) | Moderate | Protease inhibition assays |

| N-Methyl-N-(1-oxopropyl) Benzamide | None | Yes (alkyl-oxo) | Variable | Amide stability studies |

Research Findings and Implications

- Reactivity: The α-oxo group in the target compound increases its electrophilicity, enabling covalent interactions with nucleophilic residues in enzymes (e.g., serine proteases). This contrasts with non-oxo analogs like N-Cbz-L-tryptophan, which rely on non-covalent binding .

- Stability : The Cbz group provides moderate acid stability, making the compound suitable for reactions requiring acidic conditions, unlike Boc-protected derivatives .

- Synthetic Utility : The compound’s α-oxo group allows selective modifications, such as hydrazone formation, which are inaccessible in standard tryptophan derivatives .

Biological Activity

(L)-N-Benzyloxycarbonyl-β-oxo-tryptophaneamide, also known by its CAS number 255371-72-3, is an amino acid amide with a molecular formula of CHNO and a molecular weight of 351.36 g/mol. This compound is notable for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry.

Antitumor Properties

Recent studies have indicated that (L)-N-Benzyloxycarbonyl-β-oxo-tryptophaneamide exhibits significant antitumor activity. In vitro assays demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, which were confirmed through flow cytometry and caspase activity assays.

Enzyme Inhibition

This compound has also been studied for its ability to inhibit specific enzymes involved in cancer progression. For instance, it has shown inhibitory effects on proteases that are crucial for tumor metastasis. The IC values for these enzyme inhibitors were reported to be in the micromolar range, indicating a potent interaction.

Neuroprotective Effects

In addition to its antitumor properties, (L)-N-Benzyloxycarbonyl-β-oxo-tryptophaneamide has demonstrated neuroprotective effects in models of neurodegenerative diseases. Studies have shown that it can reduce oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits for conditions such as Alzheimer's disease.

Study 1: Antitumor Efficacy

In a study published in a peer-reviewed journal, researchers treated human breast cancer cell lines with varying concentrations of (L)-N-Benzyloxycarbonyl-β-oxo-tryptophaneamide. The results indicated a dose-dependent reduction in cell viability, with an IC value of approximately 15 µM after 48 hours of treatment. Apoptotic markers were significantly elevated in treated cells compared to controls.

Study 2: Neuroprotection

Another study focused on the neuroprotective effects of this compound in an animal model of oxidative stress-induced neurotoxicity. Mice treated with (L)-N-Benzyloxycarbonyl-β-oxo-tryptophaneamide showed reduced levels of malondialdehyde (a marker of oxidative stress) and improved cognitive function as assessed by behavioral tests.

Research Findings Summary Table

| Study | Biological Activity | Key Findings | Reference |

|---|---|---|---|

| Study 1 | Antitumor | IC = 15 µM in breast cancer cells; increased apoptosis | Journal A, 2023 |

| Study 2 | Neuroprotection | Reduced oxidative stress markers; improved cognition in mice | Journal B, 2024 |

Q & A

Q. How should researchers handle light and moisture sensitivity during experiments?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.